4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Overview
Description
4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromo-formylphenyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through intramolecular hydroamination of suitable precursors, often derived from amino acids.
Introduction of the bromo-formylphenyl group: This step involves the bromination of a phenyl ring followed by formylation.
Esterification: The tert-butyl ester group is introduced via esterification reactions, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and formylation, as well as automated systems for esterification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions:
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: 4-(2-Bromo-6-carboxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid.
Reduction: 4-(2-Bromo-6-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Organic Synthesis:
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid depends on its application:
In medicinal chemistry: , it may interact with specific receptors or enzymes in the body, modulating their activity.
In organic synthesis: , it acts as a versatile intermediate, undergoing various reactions to form desired products.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-6-methylphenyl)piperazine-2-carboxylic acid: Similar structure but lacks the formyl and tert-butyl ester groups.
4-(2-Chloro-6-formylphenyl)piperazine-2-carboxylic acid: Chlorine instead of bromine, affecting reactivity and properties.
4-(2-Bromo-6-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butyl ester group, making it less bulky.
Uniqueness
The presence of the tert-butyl ester group provides steric hindrance, influencing its chemical behavior and interactions .
Properties
IUPAC Name |
4-(2-bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-8-7-19(9-13(20)15(22)23)14-11(10-21)5-4-6-12(14)18/h4-6,10,13H,7-9H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLVUNCFADALOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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